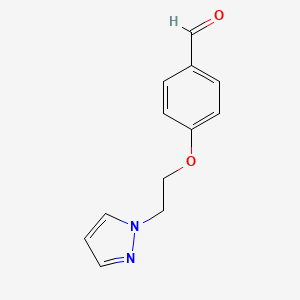

4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde

Description

Contextual Significance of Pyrazole- and Benzaldehyde-Containing Molecular Architectures

Pyrazole (B372694) and its derivatives are a well-established class of heterocyclic compounds that are integral to medicinal chemistry. mdpi.compharmaguideline.comorientjchem.orgglobalresearchonline.netrsc.orgias.ac.innih.gov The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is a prominent feature in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. pharmaguideline.comglobalresearchonline.netnih.gov The versatility of the pyrazole ring allows for its functionalization at various positions, enabling the fine-tuning of its pharmacological profile. pharmaguideline.comrsc.org

Similarly, benzaldehyde (B42025) and its derivatives are fundamental building blocks in organic synthesis and are found in many biologically active molecules. The aldehyde group is highly reactive and serves as a key intermediate for the synthesis of a wide array of more complex structures.

The combination of these two pharmacophores into a single molecular entity, as seen in 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde, creates a scaffold with the potential for multifaceted biological interactions and a wide range of chemical modifications.

Overview of the Scholarly Landscape and Research Trajectories for this compound

While extensive research exists on pyrazole and benzaldehyde derivatives individually, dedicated scholarly work on this compound is still in its nascent stages. The current landscape is primarily characterized by its availability from chemical suppliers, indicating its use as a building block in the synthesis of more complex molecules.

Research on structurally related compounds provides insights into potential research directions. For instance, studies on other pyrazole-containing aldehydes, such as 1-substituted-1H-pyrazole-4-carbaldehydes, often involve their synthesis via methods like the Vilsmeier-Haack reaction. mdpi.com These aldehydes are then utilized as precursors for compounds with potential applications in materials science, such as fluorescent sensors and organic light-emitting diodes (OLEDs), as well as in the development of biologically active agents. mdpi.com

A study on the related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, highlights the utility of the chloroethoxy chain for further modification through nucleophilic substitution, allowing for the introduction of various functional groups to create potential anti-cancer and neuroprotective agents. mdpi.com This suggests a similar potential for the ethoxy linker in the title compound.

Future research trajectories for this compound are likely to focus on:

Synthesis of Novel Derivatives: Utilizing the reactive aldehyde group to synthesize a library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems.

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, based on the known activities of pyrazole compounds. nih.govekb.eg

Material Science Applications: Investigating the potential of the compound and its derivatives in the development of new organic materials.

Rationale for Comprehensive Investigation into the Chemistry of this compound

The rationale for a thorough investigation of this compound is multifaceted and compelling. The primary motivation stems from the well-documented and diverse biological activities associated with the pyrazole moiety. orientjchem.orgglobalresearchonline.netnih.gov By incorporating this "privileged scaffold" into a molecule with a reactive benzaldehyde handle, a versatile platform for drug discovery and development is created.

The ethoxy linker provides a degree of flexibility and can influence the molecule's pharmacokinetic properties. The aldehyde functionality serves as a crucial synthetic anchor for the construction of a wide array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Furthermore, the synthesis of pyrazole-containing compounds is often efficient, with multicomponent reactions being a popular strategy for generating molecular diversity. mdpi.com This synthetic accessibility, combined with the potential for significant biological activity, makes this compound a highly attractive target for further research. A comprehensive investigation into its chemistry will undoubtedly contribute to the advancement of both medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-(2-pyrazol-1-ylethoxy)benzaldehyde |

InChI |

InChI=1S/C12H12N2O2/c15-10-11-2-4-12(5-3-11)16-9-8-14-7-1-6-13-14/h1-7,10H,8-9H2 |

InChI Key |

PSOXLAXCJQQCHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCOC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for the Preparation of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde

Retrosynthetic Analysis of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. The analysis for this compound reveals several logical disconnections. The most prominent disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This leads to two primary precursor pairs:

Route A: 4-hydroxybenzaldehyde (B117250) and a pyrazole (B372694) derivative with a two-carbon side chain bearing a leaving group, such as 1-(2-bromoethyl)-1H-pyrazole.

Route B: Pyrazole and a benzaldehyde (B42025) derivative with an activated two-carbon linker, such as 4-(2-bromoethoxy)benzaldehyde.

A second key disconnection is at the C-N bond of the pyrazole ring, breaking it down to a hydrazine (B178648) equivalent and a 1,3-dicarbonyl synthon. This approach is fundamental to building the pyrazole ring itself if it is not available as a starting material. The benzaldehyde moiety is typically considered a stable functional group that can be carried through the synthesis, although protection-deprotection strategies may be necessary depending on the reaction conditions.

The following diagram illustrates the primary retrosynthetic pathways:

Figure 1: Retrosynthetic Analysis

Classical and Modern Synthetic Routes to this compound

The synthesis of the target molecule can be approached by strategically combining methods for forming the pyrazole ring, introducing the benzaldehyde group, and constructing the ether linkage.

The Knorr pyrazole synthesis and its variations remain the most common and versatile methods for constructing the pyrazole ring. This typically involves the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety or its synthetic equivalent.

Classical Approach: The reaction of hydrazine hydrate (B1144303) with a 1,3-dicarbonyl compound, such as malondialdehyde or its acetal, would yield the parent pyrazole. For substituted pyrazoles, appropriately substituted diketones, ketoesters, or enaminones are used. nih.gov

Modern Variations: Recent advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. One-pot multicomponent reactions, often assisted by microwave or ultrasonic irradiation, have gained prominence. For instance, a one-pot synthesis of pyrazole derivatives can be achieved in water under ultrasonic conditions, starting from an aldehyde, hydrazine, and a β-ketoester. uniroma1.it

The benzaldehyde functional group can be incorporated at different stages of the synthesis.

Starting with a Precursor: The most straightforward approach is to begin with a commercially available, pre-functionalized benzene (B151609) ring, such as 4-hydroxybenzaldehyde or 4-fluorobenzaldehyde. orientjchem.orgmdpi.com This precursor can then be elaborated by attaching the pyrazole-ethoxy side chain. If 4-hydroxybenzaldehyde is used, the phenolic hydroxyl group can directly participate in the etherification step.

The formation of the ether bond is a critical step in connecting the pyrazole and benzaldehyde moieties.

Williamson Ether Synthesis: This is the most widely used method for this transformation. It involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target molecule, this would typically be the reaction of the sodium or potassium salt of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)-1H-pyrazole or 1-(2-bromoethyl)-1H-pyrazole. orientjchem.org The reaction is usually performed in a polar aprotic solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydride to deprotonate the phenol. mdpi.com

Mitsunobu Reaction: This reaction provides an alternative under milder, neutral conditions. It involves the reaction of an alcohol (4-hydroxybenzaldehyde) with a nucleophile (pyrazole) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method can be advantageous when dealing with sensitive functional groups.

Reductive Etherification: This modern approach can form ethers from aldehydes using a "green" solvent and reagent like isopropanol, catalyzed by metal complexes. osti.gov While this is typically used for forming isopropyl ethers, modifications could potentially be adapted for the desired ethoxy linkage.

Optimization of Synthetic Pathways and Reaction Conditions for this compound

To maximize the yield and purity of the final product while minimizing costs and reaction time, optimization of the synthetic pathway is crucial. The Williamson ether synthesis step is often a key target for optimization. Parameters that can be systematically varied include the choice of base, solvent, temperature, and reaction time. researchgate.net

For example, a study on the synthesis of related phenoxy derivatives investigated various conditions to improve yield. orientjchem.org A similar optimization strategy can be applied here.

Table 1: Interactive Data Table for Optimization of Etherification

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 24 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 3 | NaH | THF | 60 | 8 | 90 |

| 4 | Cs₂CO₃ | Acetonitrile | 70 | 12 | 92 |

| 5 | K₂CO₃ | DMSO | 100 | 6 | 88 |

This table presents hypothetical data to illustrate an optimization process. Actual results would require experimental verification.

The data suggest that stronger bases like NaH or the use of highly polar solvents like DMF can lead to higher yields and shorter reaction times. The choice of leaving group on the ethoxy chain (e.g., Br vs. Cl vs. OTs) would also be a critical parameter to optimize.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the twelve principles of green chemistry can make the synthesis more sustainable and environmentally friendly. uniroma1.it

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Condensation and addition reactions, like the pyrazole synthesis and etherification, generally have better atom economy than multi-step routes involving protecting groups.

Use of Safer Solvents and Auxiliaries: Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. Research into greener alternatives is ongoing. Water, ethanol, or deep eutectic solvents (DESs) could be explored as reaction media. rsc.org For example, phase-transfer catalysts can enable reactions in biphasic or aqueous systems, reducing the need for organic solvents. uniroma1.it

Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred. The use of microwave or ultrasonic irradiation can often accelerate reaction rates, reduce reaction times, and thereby lower energy consumption compared to conventional heating. uniroma1.it

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, developing a catalytic version of the etherification step, perhaps using a copper or palladium catalyst, could be a green alternative to the classical Williamson synthesis which requires a stoichiometric amount of base. osti.govnih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Catalytic Methodologies Applied to the Synthesis of this compound

The synthesis of this compound can be strategically designed to incorporate catalytic methods, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. A logical and efficient synthetic route involves a two-step sequence: the N-alkylation of pyrazole followed by an etherification reaction. Catalysis, particularly phase-transfer catalysis (PTC), is highly applicable to these transformations.

Phase-Transfer Catalyzed N-Alkylation of Pyrazole

The initial step in the synthesis is the N-alkylation of pyrazole to introduce the ethoxy linker. Phase-transfer catalysis (PTC) is a well-established and highly effective method for the alkylation of N-heterocycles like pyrazole. crdeepjournal.orgresearchgate.net This technique facilitates the reaction between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).

The reaction proceeds by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, to transport the pyrazole anion from the aqueous or solid phase into the organic phase where the alkylating agent resides. crdeepjournal.org For the synthesis of the intermediate 1-(2-hydroxyethyl)pyrazole, 2-chloroethanol (B45725) serves as a suitable alkylating agent.

The general catalytic cycle can be described as follows:

In the presence of a base (like NaOH or K₂CO₃), pyrazole is deprotonated to form the pyrazolide anion.

The phase-transfer catalyst forms an ion pair with the pyrazolide anion.

This ion pair is soluble in the organic phase and is transported across the phase boundary.

In the organic phase, the pyrazolide anion reacts with 2-chloroethanol in a nucleophilic substitution reaction to form 1-(2-hydroxyethyl)pyrazole and the catalyst is regenerated to continue the cycle.

This method avoids the need for strong, anhydrous bases and solvents, often leading to higher yields and simpler work-up procedures. researchgate.net

Catalytic Williamson Ether Synthesis

The second key step is the formation of the ether linkage between the synthesized 1-(2-hydroxyethyl)pyrazole and 4-hydroxybenzaldehyde. This transformation is a variation of the classic Williamson ether synthesis. While this reaction can be performed with a stoichiometric amount of base, catalytic approaches enhance its efficiency.

A similar synthetic approach has been documented for the preparation of related structures, such as 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which is synthesized from 2-(5-ethylpyridin-2-yl)ethanol and p-hydroxybenzaldehyde. core.ac.uk This precedent supports the viability of this strategy.

In a catalytically driven process, a base (e.g., potassium carbonate) is used in catalytic or slightly over stoichiometric amounts to deprotonate the more acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the corresponding phenoxide. The alcohol group of 1-(2-hydroxyethyl)pyrazole is typically converted to a better leaving group, for instance, by reacting it with methanesulfonyl chloride to form a mesylate.

Phase-transfer catalysis can also be applied to this etherification step. The phase-transfer catalyst can facilitate the transfer of the phenoxide anion into the organic phase where it can react with the mesylated intermediate. This approach can lead to increased reaction rates and yields. phasetransfer.com

The reaction conditions for these catalytic steps are summarized in the table below, based on established methodologies for similar transformations.

| Reaction Step | Reactants | Catalyst | Base | Solvent System | Typical Conditions | Reference |

| N-Alkylation | Pyrazole, 2-Chloroethanol | Tetrabutylammonium Bromide (TBAB) | NaOH / K₂CO₃ | Toluene/Water or Acetonitrile | Room Temp. to Reflux | researchgate.net |

| Ether Synthesis | 1-(2-hydroxyethyl)pyrazole (as mesylate), 4-Hydroxybenzaldehyde | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Isopropyl Alcohol or DMF | Reflux | core.ac.ukgoogle.com |

This table presents typical conditions based on analogous reactions and established catalytic methodologies. Optimal conditions for the synthesis of this compound may require further empirical optimization.

The use of these catalytic methods provides a robust and scalable pathway for the synthesis of this compound, aligning with the principles of green chemistry by potentially reducing waste and avoiding harsh reagents.

Chemical Reactivity and Transformational Pathways of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde

The aldehyde group, a carbonyl functionality attached to a benzene (B151609) ring, is a versatile site for a variety of chemical reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde in this compound makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This class of reactions is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can add to the carbonyl carbon. This reaction, after an acidic workup, yields a secondary alcohol. For instance, the reaction with a Grignard reagent would proceed as follows:

Reaction Scheme:

Another significant nucleophilic addition is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is a powerful method for the synthesis of alkenes, where the carbonyl oxygen is replaced by the carbon group of the ylide. acs.org The reaction can be performed under aqueous conditions, highlighting its utility in green chemistry. acs.org

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, particularly those containing nitrogen and oxygen atoms. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond.

A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. orientjchem.orgmdpi.com This reaction is a versatile method for carbon-carbon bond formation. researchgate.net Studies on various benzaldehydes have shown that this reaction can often be conducted under environmentally friendly solvent-free conditions. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Benzaldehyde (B42025) | Malononitrile | Piperidine | 2-Benzylidenemalononitrile | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | orientjchem.org |

| 4-Nitrobenzaldehyde | 1,3-Dihydroindol-2-one | Porcine Pancreas Lipase (PPL) | (E)-3-(4-Nitrobenzylidene)indolin-2-one | researchgate.net |

Similarly, condensation with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. rrbdavc.org Reaction with hydrazines can lead to the formation of hydrazones. For example, substituted chalcones can be cyclized with hydrazine (B178648) hydrate (B1144303) to form pyrazoline derivatives. researchgate.net

Oxidation and Reduction Chemistry of the Benzaldehyde Moiety

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can convert the aldehyde to the corresponding carboxylic acid, 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl]methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed, although they are less selective if other reducible functional groups are present.

Reactivity of the Pyrazole (B372694) Heterocycle in this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituent at the N-1 position.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. In N-substituted pyrazoles, such as the title compound, the substitution predominantly occurs at the C-4 position. rsc.orgacs.org This is because the C-4 position has the highest electron density in the ring. scribd.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. mdpi.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product | Reference |

| Nitration | HNO3 + H2SO4 | NO2+ | C-4 | 4-Nitropyrazole | mdpi.com |

| Sulfonation | Fuming H2SO4 | SO3 | C-4 | Pyrazole-4-sulfonic acid | mdpi.com |

| Bromination | Br2 | Br+ | C-4 | 4-Bromopyrazole | acs.org |

| Vilsmeier-Haack Formylation | POCl3 + DMF | Vilsmeier reagent | C-4 | Pyrazole-4-carbaldehyde | mdpi.com |

For this compound, nitration would be expected to yield 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethoxy)benzaldehyde.

N-Alkylation and N-Acylation Reactions of the Pyrazole Nitrogen

Since the N-1 position of the pyrazole in the title compound is already substituted, further N-alkylation would lead to the formation of a pyrazolium (B1228807) salt, a process known as quaternization. rsc.orgnih.govresearchgate.net This reaction typically occurs at the N-2 position, the more nucleophilic "pyridine-like" nitrogen. The reaction with an alkyl halide (e.g., methyl iodide) would yield a 1,2-dialkylpyrazolium salt. rsc.org

N-Acylation of the pyrazole ring is also a known transformation. While the N-1 position is blocked, acylation can sometimes occur at other positions under specific conditions, though it is less common for N-substituted pyrazoles. More relevant is the acylation of the pyrazole ring itself, which typically occurs at the C-4 position under Friedel-Crafts or similar conditions if the ring is sufficiently activated. However, direct acylation of N-substituted pyrazoles can be challenging.

Transformations Involving the Aromatic Ring of the Benzaldehyde Moiety

The benzaldehyde moiety of this compound possesses an aromatic ring that can undergo substitution reactions. The nature and outcome of these reactions are dictated by the electronic properties of the substituents on the ring: the formyl group (-CHO) and the 2-(1H-pyrazol-1-yl)ethoxy group. The formyl group is a meta-directing deactivator for electrophilic aromatic substitution, while the ethoxy group is an ortho-, para-directing activator.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.com The substitution pattern on the benzaldehyde ring of the title compound is governed by the combined effects of the deactivating formyl group and the activating ethoxy group. The ethoxy group, being a strong activator, directs incoming electrophiles to the ortho and para positions relative to itself. However, the para position is already substituted. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ethoxy group (and meta to the formyl group).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO2) onto the ring, likely at the 3-position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally less common than EAS for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. youtube.com The benzaldehyde ring in this compound does not have the typical strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group, which are usually required for NAS to proceed readily. youtube.com

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is contingent on environmental factors such as pH, temperature, and exposure to light. Its degradation would likely involve the cleavage of its key functional groups: the ether linkage and the aldehyde.

Under Acidic Conditions: The ether linkage is susceptible to cleavage under strong acidic conditions, particularly in the presence of a strong nucleophile (e.g., HBr or HI). This would lead to the formation of 4-hydroxybenzaldehyde (B117250) and 1-(2-haloethyl)-1H-pyrazole. The pyrazole ring is generally stable to acid, but the aldehyde group can be protonated, which may facilitate certain reactions.

Under Basic Conditions: The compound is relatively stable under mild basic conditions. However, strong bases could potentially promote reactions at the aldehyde group, such as the Cannizzaro reaction if no alpha-hydrogens are present on a related substrate, though this specific molecule has an aldehyde directly attached to the aromatic ring. The ether linkage is generally stable to base.

Thermal and Photochemical Stability: Elevated temperatures could lead to the degradation of the molecule. The weakest bonds, likely the C-O bonds of the ether linkage, would be the most susceptible to thermolysis. Photochemical degradation could also occur, particularly affecting the aromatic systems and the aldehyde group, which can undergo various photochemical reactions.

A summary of potential degradation products is presented in the table below.

| Condition | Potential Degradation Products |

| Strong Acid | 4-Hydroxybenzaldehyde, 1-(2-Haloethyl)-1H-pyrazole |

| Strong Base | Potential for reactions at the aldehyde group |

| High Temperature | Cleavage of the ether linkage |

| UV Light | Various photochemical reaction products |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a powerful tool in synthetic chemistry. taylorandfrancis.comnih.govnih.gov Aldehydes are common components in many MCRs, and this compound is a suitable candidate for such reactions.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. taylorandfrancis.comwikipedia.orgillinois.educhemspider.com In this context, this compound would serve as the aldehyde component, reacting with, for example, ethyl acetoacetate (B1235776) and urea under acidic catalysis to yield a dihydropyrimidinone with the 4-(2-(1H-pyrazol-1-yl)ethoxy)phenyl substituent at the 4-position of the heterocyclic ring. beilstein-journals.org

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide. wikipedia.orgnih.gov this compound can act as the aldehyde component in this reaction. For instance, its reaction with acetic acid and tert-butyl isocyanide would yield the corresponding α-acyloxy carboxamide.

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govchemspider.comnih.govthieme-connect.de This reaction is highly versatile for generating peptide-like structures. nih.govnih.gov this compound can be employed as the aldehyde component. A typical Ugi reaction might involve this aldehyde, ammonia, acetic acid, and tert-butyl isocyanide to produce a complex amide product. beilstein-journals.org

The table below summarizes the potential participation of the title compound in these MCRs.

| Multi-Component Reaction | Reactants | Potential Product Class |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Passerini Reaction | This compound, Acetic acid, tert-Butyl isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | This compound, Ammonia, Acetic acid, tert-Butyl isocyanide | α-Acylamino amide |

Derivatization Strategies and Analogue Development Based on 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde

Design Principles for the Generation of Structural Analogues and Derivatives of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde

The design of new chemical entities from a lead compound like this compound is guided by several established principles in medicinal chemistry. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.

Pharmacophore Modeling: A key initial step involves identifying the essential structural features, or the pharmacophore, responsible for the molecule's biological activity. For a compound with a pyrazole-ethoxy-benzaldehyde scaffold, this would involve determining the critical hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. acs.org For instance, the pyrazole (B372694) ring can act as a hydrogen bond donor and acceptor, while the benzaldehyde (B42025) moiety offers a reactive carbonyl group and an aromatic surface for potential π-π stacking interactions. researchgate.net Computational pharmacophore models can be generated based on known active analogues or by docking the lead compound into a target protein's active site. acs.org

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept that correlates the structural features of a molecule with its biological activity. By systematically modifying different parts of the this compound scaffold and observing the resulting changes in activity, researchers can build a comprehensive SAR profile. This iterative process of design, synthesis, and testing allows for the rational optimization of the lead compound.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and potentially overcome issues like poor metabolic stability or off-target effects, scaffold hopping and bioisosteric replacement are employed. nih.govnih.gov Scaffold hopping involves replacing the core pyrazole-ethoxy-benzaldehyde framework with a structurally different but functionally equivalent scaffold. Bioisosteric replacement, on the other hand, involves substituting specific functional groups with others that have similar physical or chemical properties. For example, the pyrazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169) or triazole, or the ether linkage could be substituted with an amide or a thioether to alter flexibility and hydrogen bonding capacity. researchgate.net

| Design Principle | Description | Application to this compound |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Defining the roles of the pyrazole, ethoxy, and benzaldehyde moieties in target binding. acs.orgacs.org |

| Structure-Activity Relationship (SAR) | Correlates structural changes with activity changes. | Systematically modifying each part of the scaffold to optimize potency and selectivity. |

| Scaffold Hopping | Replaces the core structure with a functionally equivalent one. | Substituting the pyrazole-ethoxy-benzaldehyde core with a different heterocyclic system. nih.govnih.gov |

| Bioisosteric Replacement | Substitutes functional groups with others having similar properties. | Replacing the pyrazole with isoxazole or the ether linker with an amide. researchgate.net |

Functionalization and Substitution Patterns on the Pyrazole Ring System

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. nih.govresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions introduce functional groups that can serve as handles for further derivatization or directly interact with biological targets.

Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are more electron-deficient and are thus more prone to nucleophilic attack, particularly when activated by electron-withdrawing groups or in the form of a leaving group. nih.gov

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated. In the case of 1H-pyrazoles, the substitution occurs at the N1 position. This is a common strategy to modulate lipophilicity, solubility, and metabolic stability.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the functionalization of heterocyclic rings like pyrazole. acs.orgnih.govnih.govmdpi.com These methods allow for the direct introduction of aryl, alkyl, and other groups at various positions on the pyrazole ring with high regioselectivity, often avoiding the need for pre-functionalized starting materials.

| Functionalization Strategy | Position(s) on Pyrazole Ring | Common Reagents/Conditions | Potential Impact |

| Electrophilic Substitution | C4 | HNO₃/H₂SO₄ (Nitration), NBS/Br₂ (Halogenation) | Introduction of polar or reactive groups. researchgate.net |

| Nucleophilic Substitution | C3, C5 | Organometallics, Amines (with leaving group) | Introduction of diverse substituents. nih.gov |

| N-Alkylation/Arylation | N1 | Alkyl halides, Aryl boronic acids | Modulation of lipophilicity and metabolic stability. |

| C-H Functionalization | C3, C4, C5 | Pd, Rh, or Cu catalysts with various coupling partners | Direct and regioselective introduction of substituents. acs.orgnih.govnih.govmdpi.com |

Modifications of the Benzaldehyde Moiety and Aromatic Substitutions

The benzaldehyde portion of the molecule offers multiple avenues for modification, both at the aldehyde functional group and on the aromatic ring.

Reactions of the Aldehyde Group: The aldehyde group is a highly reactive functional group that can be transformed into a wide variety of other functionalities. researchgate.netmdpi.com

Reduction: Reduction of the aldehyde to a primary alcohol can introduce a hydrogen bond donor and increase flexibility.

Oxidation: Oxidation to a carboxylic acid introduces a key acidic group that can participate in ionic interactions.

Reductive Amination: Reaction with amines in the presence of a reducing agent can generate a diverse library of secondary and tertiary amines, which can be crucial for targeting specific receptors.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can convert the aldehyde into an alkene, which can be used to extend the carbon chain or introduce conformational constraints.

Formation of Imines and Hydrazones: Condensation with primary amines or hydrazines yields imines and hydrazones, respectively. These can act as key pharmacophoric features or as intermediates for further reactions.

Aromatic Substitution: The benzene (B151609) ring can be further substituted to explore the impact of electronic and steric effects on activity. The existing ethoxy group is an ortho-, para-directing group, meaning that electrophilic substitution will primarily occur at the positions ortho to the ethoxy group. Common substitutions include the introduction of halogens, nitro groups, alkyl groups, and additional alkoxy groups. These substitutions can influence the molecule's electronics, lipophilicity, and metabolic stability. youtube.com

| Modification Type | Description | Potential Outcome |

| Aldehyde Reduction | Conversion to a primary alcohol. | Increased flexibility, hydrogen bond donor. |

| Aldehyde Oxidation | Conversion to a carboxylic acid. | Introduction of an acidic center for ionic interactions. |

| Reductive Amination | Formation of secondary or tertiary amines. | Diverse library of derivatives with altered basicity and lipophilicity. |

| Aromatic Substitution | Introduction of substituents on the benzene ring. | Modulation of electronic properties, lipophilicity, and metabolism. youtube.com |

Variation of the Ethoxy Linker and its Impact on Molecular Scaffolding

Linker Length: Increasing or decreasing the length of the alkyl chain (e.g., from ethoxy to propoxy or methoxy) will alter the distance between the pyrazole and benzaldehyde rings. This can be critical for optimizing the fit within a biological target's binding site.

Linker Flexibility: The flexibility of the linker can influence the conformational freedom of the molecule. Replacing the flexible ether linkage with more rigid units, such as an alkene, alkyne, or a small ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. Conversely, a more flexible linker might be necessary to allow the molecule to adopt the optimal binding pose. nih.govnih.gov

Linker Composition: The atoms within the linker can also be varied. Replacing the ether oxygen with a nitrogen (amino linker), sulfur (thioether linker), or other heteroatoms can alter the linker's hydrogen bonding capacity, polarity, and metabolic stability.

| Linker Variation | Description | Impact on Molecular Properties |

| Length Modification | Changing the number of carbon atoms in the chain. | Alters the distance between pharmacophoric groups. |

| Flexibility Modification | Introducing rigid or more flexible units. | Affects conformational freedom and the ability to adopt a bioactive conformation. nih.govnih.gov |

| Compositional Modification | Replacing the ether oxygen with other heteroatoms. | Changes polarity, hydrogen bonding potential, and metabolic stability. |

Synthesis of Hybrid Molecules Incorporating this compound Fragments

The this compound scaffold can serve as a valuable building block for the synthesis of more complex hybrid molecules. This approach involves coupling the core scaffold with other pharmacologically relevant moieties to create multifunctional compounds with potentially synergistic or novel activities.

Coupling Strategies: The reactive aldehyde group is a prime site for coupling reactions. For instance, it can be used in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate a library of diverse and complex molecules. It can also be converted to other functional groups, such as an amine or a carboxylic acid, which can then be used in standard amide or ester coupling reactions to link to other molecular fragments.

Hybrid Molecule Design: The design of hybrid molecules often involves combining the pyrazole-ethoxy-benzaldehyde scaffold with other known bioactive cores. For example, it could be coupled with fragments known to inhibit a particular enzyme or receptor, with the goal of creating a dual-target inhibitor or a molecule with an improved pharmacological profile. The synthesis of such hybrids often involves a convergent approach, where the pyrazole-containing fragment and the other bioactive fragment are synthesized separately and then joined together in a final coupling step. Research has shown the successful synthesis of pyrazole-based hybrid molecules for various therapeutic targets, demonstrating the feasibility of this approach. researchgate.net

| Hybridization Approach | Description | Example Synthetic Strategy |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Ugi reaction involving the benzaldehyde, an amine, an isocyanide, and a carboxylic acid. |

| Amide/Ester Coupling | Forming an amide or ester bond to link fragments. | Conversion of the aldehyde to a carboxylic acid, followed by coupling with an amine-containing fragment. |

| Click Chemistry | Using highly efficient and specific reactions, like the azide-alkyne cycloaddition. | Functionalizing the scaffold with an azide (B81097) or alkyne for coupling with a complementary fragment. |

Advanced Structural Characterization and Spectroscopic Elucidation of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide a complete assignment of all proton and carbon signals.

Based on the analysis of related structures, the ¹H NMR spectrum in a suitable solvent like CDCl₃ is predicted to exhibit distinct signals corresponding to the different chemical environments within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.9 ppm. allfordrugs.com The para-substituted benzene (B151609) ring will show a characteristic AA'BB' system, with two doublets between 7.0 and 7.9 ppm. The protons of the pyrazole (B372694) ring are anticipated to resonate as three distinct signals, likely a triplet and two doublets, in the range of 6.3 to 7.6 ppm. The two methylene (B1212753) groups of the ethoxy bridge will appear as two triplets, with the one closer to the pyrazole nitrogen (N-CH₂) resonating at a slightly different chemical shift than the one adjacent to the phenolic oxygen (O-CH₂).

The ¹³C NMR spectrum will complement the proton data. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 191 ppm. The aromatic carbons will have signals between 114 and 164 ppm, with the carbon attached to the ether oxygen being the most downfield among the ring carbons. The pyrazole carbons will resonate in the range of 105 to 140 ppm. The two methylene carbons of the ethoxy linker will be observed in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.9 | s (singlet) |

| Aromatic-H (ortho to CHO) | ~7.8 | d (doublet) |

| Aromatic-H (ortho to OCH₂) | ~7.0 | d (doublet) |

| Pyrazole-H5 | ~7.6 | d (doublet) |

| Pyrazole-H3 | ~7.5 | d (doublet) |

| Pyrazole-H4 | ~6.3 | t (triplet) |

| N-CH₂ | ~4.4 | t (triplet) |

| O-CH₂ | ~4.2 | t (triplet) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~191 |

| Aromatic C-O | ~164 |

| Aromatic C-CHO | ~132 |

| Aromatic C-H (ortho to CHO) | ~130 |

| Aromatic C-H (ortho to OCH₂) | ~115 |

| Pyrazole C5 | ~140 |

| Pyrazole C3 | ~129 |

| Pyrazole C4 | ~106 |

| N-CH₂ | ~50 |

| O-CH₂ | ~66 |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination

Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), are crucial for confirming the elemental composition and elucidating the fragmentation patterns of organic molecules. For this compound (C₁₂H₁₂N₂O₂), the molecular weight is 216.24 g/mol . HRMS would provide an accurate mass measurement, confirming the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 216 would be observed. A primary fragmentation pathway would involve the cleavage of the ether linkage. Cleavage of the C-O bond of the ethoxy group could lead to a fragment corresponding to the pyrazolylethoxy cation or the 4-formylphenoxy radical. Another prominent fragmentation would be the loss of the formyl group (CHO) leading to a fragment at m/z 187. Further fragmentation could involve the pyrazole ring, leading to the loss of HCN or N₂. The fragmentation of 4-ethoxybenzaldehyde (B43997) typically shows a prominent peak for the molecular ion and fragments from the loss of the ethyl group and the carbonyl group. nist.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 216 | [M]⁺ |

| 187 | [M-CHO]⁺ |

| 149 | [M-C₃H₄N₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 95 | [C₅H₅N₂]⁺ |

| 68 | [C₃H₄N₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra of this compound would exhibit characteristic bands for the aldehyde, ether, aromatic, and pyrazole moieties. IR and Raman are complementary techniques, and a combined analysis provides a more complete vibrational picture. rsc.org

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group in the region of 1690-1710 cm⁻¹. allfordrugs.com The C-H stretching of the aldehyde proton may appear as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the ether linkage should produce strong bands in the 1250-1000 cm⁻¹ region. allfordrugs.com Vibrations associated with the pyrazole ring would also be present.

In the Raman spectrum, the C=O stretching band is also expected, though its intensity may vary. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric stretching of the para-substituted benzene ring should give a characteristic Raman band.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| Aldehyde C-H stretch | 2850-2700 | IR |

| C=O stretch | 1710-1690 | IR (strong), Raman (medium) |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| C-O-C stretch | 1260-1000 | IR (strong) |

| Pyrazole ring vibrations | 1550-1400 | IR, Raman |

Single-Crystal X-ray Diffraction Studies for Precise Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While experimental data for this compound is not available, predictions about its solid-state structure can be made based on related compounds.

The molecule is expected to be largely planar with respect to the benzaldehyde (B42025) and pyrazole rings, although there will be torsional flexibility around the ethoxy linker. In the solid state, the conformation will be influenced by crystal packing forces. Intermolecular interactions are expected to play a significant role in the crystal lattice. Pyrazole-containing compounds are well-known to form supramolecular assemblies through hydrogen bonding and π-π stacking. nih.govresearchgate.net In this case, weak C-H···O hydrogen bonds involving the aldehydic or aromatic C-H bonds and the ether or carbonyl oxygen atoms are likely. Furthermore, C-H···N interactions with the pyrazole nitrogen are also possible. mdpi.com

Additionally, π-π stacking interactions between the electron-rich pyrazole rings and the electron-deficient benzaldehyde rings of adjacent molecules could be a key feature of the crystal packing. These interactions would lead to a well-ordered, three-dimensional supramolecular architecture.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric benzaldehyde and pyrazole systems.

Benzaldehyde and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.netrsc.org A strong band corresponding to a π→π* transition is expected at a lower wavelength (around 250-280 nm), and a weaker band for the n→π* transition of the carbonyl group at a longer wavelength (around 320-360 nm). The ethoxy and pyrazole substituents will likely cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzaldehyde.

Upon excitation, the molecule may exhibit fluorescence or phosphorescence. Many benzaldehyde derivatives are known to phosphoresce. acs.org The nature of the lowest excited singlet and triplet states (¹n,π* or ¹π,π* and ³n,π* or ³π,π*) will determine the emission properties. The presence of the pyrazole ring and the ether linkage could influence the rates of intersystem crossing and other photophysical processes, potentially altering the fluorescence and phosphorescence quantum yields compared to simpler benzaldehydes.

Computational and Theoretical Investigations of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental in elucidating the electronic properties of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde. These calculations provide a deep understanding of the molecule's stability, reactivity, and electronic transitions. The distribution of electron density, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting electrostatic potential are key parameters derived from these studies.

The electronic structure is characterized by the interplay between the electron-donating pyrazole (B372694) and ethoxy moieties and the electron-withdrawing benzaldehyde (B42025) group. The HOMO is typically localized on the more electron-rich pyrazole ring and the ethoxy linker, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the benzaldehyde portion of the molecule, specifically the carbonyl group and the aromatic ring, marking it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative electrostatic potential. For this compound, the oxygen atom of the carbonyl group exhibits a region of high negative potential, while the hydrogen of the aldehyde group and the protons on the pyrazole ring show positive potential. This charge separation is crucial for understanding intermolecular interactions.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are representative and can vary based on the level of theory and basis set used in the calculation.

Density Functional Theory (DFT) Studies for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are essential for understanding the molecule's shape and steric properties.

Furthermore, DFT is widely used to predict various spectroscopic properties. The vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification of characteristic functional group vibrations. For instance, the stretching frequency of the carbonyl group (C=O) in the benzaldehyde moiety is a prominent feature. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. The calculated electronic transitions can also be correlated with UV-Vis absorption spectra.

Table 2: Selected Predicted Geometric and Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Benzaldehyde) | ~1.22 Å |

| C-N Bond Angle (Pyrazole) | ~108-110° |

| C=O Stretching Frequency (IR) | ~1700-1720 cm⁻¹ |

| Aldehyde ¹H NMR Chemical Shift | ~9.8-10.0 ppm |

Note: These values are based on typical DFT calculations and may vary depending on the specific functional and basis set.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Mode Analysis (General Receptor, Not Biological Target)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor). In the context of this compound, docking can be used to explore its potential interactions with a generic receptor cavity to understand its binding capabilities.

These simulations assess the steric and energetic favorability of different binding poses. The analysis of the docked conformations reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this molecule, the oxygen atom of the benzaldehyde's carbonyl group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The aromatic rings of the pyrazole and benzaldehyde moieties can participate in π-π stacking and hydrophobic interactions within a receptor's binding site. The flexibility of the ethoxy linker allows the molecule to adopt various conformations to fit optimally within a binding pocket. The binding affinity is estimated through a scoring function, which ranks the different poses.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, offering a view of its conformational flexibility and dynamic motions. For this compound, MD simulations can explore the molecule's conformational landscape by simulating its movements over time.

A key aspect of the dynamic behavior of this molecule is the rotation around the single bonds of the ethoxy linker. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with these rotations, thus defining the molecule's accessible conformations in different environments. These simulations also provide information on the stability of intermolecular interactions, such as the persistence of hydrogen bonds with solvent molecules or a receptor over time. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD studies to quantify the stability of the molecule's structure and the flexibility of its individual atoms, respectively.

Prediction of Reactivity Profiles and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can identify the most reactive sites within the molecule.

The aldehyde functional group is a primary site of reactivity, susceptible to nucleophilic addition reactions. Computational models can be used to simulate the reaction pathway of, for example, the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of the reaction's feasibility. Similarly, the pyrazole ring can undergo electrophilic substitution, and computational models can predict the most likely position for such a reaction to occur. These theoretical investigations are invaluable for designing new synthetic routes and for understanding the chemical transformations of the molecule.

Structure Activity Relationship Sar and Quantitative Structure Property Relationship Qspr Studies of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde Analogues

Systematic Exploration of Structural Modifications and their Influence on Chemical Reactivity

The chemical reactivity of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde analogues is intrinsically linked to their molecular architecture. Systematic modifications to this scaffold can be undertaken at several key positions: the pyrazole (B372694) ring, the ethoxy linker, and the benzaldehyde (B42025) moiety. Each modification provides a unique opportunity to modulate the compound's reactivity.

Pyrazole Ring Modifications: The pyrazole ring, with its two adjacent nitrogen atoms, is a crucial pharmacophore. Substitutions at the C3, C4, and C5 positions of the pyrazole ring can significantly impact its electronic properties and, consequently, its reactivity. For instance, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can decrease the electron density of the ring, making it less susceptible to electrophilic attack. Conversely, the addition of electron-donating groups (EDGs) like alkyl or methoxy groups can enhance the ring's nucleophilicity. The reactivity of the pyrazole ring is also influenced by the basicity of its nitrogen atoms. The N2 atom, with its lone pair of electrons, is generally more basic and prone to electrophilic attack than the N1 atom, which is involved in the aromatic system globalresearchonline.net.

Benzaldehyde Moiety Modifications: The benzaldehyde group is a versatile functional group that can participate in a variety of chemical reactions, including nucleophilic addition and condensation reactions. Modifications to the benzaldehyde ring, such as the introduction of substituents at the ortho, meta, or para positions, can alter the reactivity of the aldehyde carbonyl group. Electron-withdrawing substituents will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity. The position of these substituents also plays a critical role due to steric and electronic effects.

A hypothetical library of analogues for exploring chemical reactivity is presented in the table below.

| Modification Site | Substituent (R) | Expected Influence on Reactivity |

| Pyrazole Ring (C4) | -NO2 | Decreased nucleophilicity of the pyrazole ring |

| Pyrazole Ring (C4) | -CH3 | Increased nucleophilicity of the pyrazole ring |

| Benzaldehyde Ring (ortho) | -Cl | Increased electrophilicity of the aldehyde |

| Benzaldehyde Ring (para) | -OCH3 | Decreased electrophilicity of the aldehyde |

| Ethoxy Linker | Propoxy | Increased lipophilicity, potential change in binding orientation |

Correlating Electronic and Steric Parameters of Substituents with Molecular Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound analogues, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and electronic properties based on various electronic and steric parameters of the substituents.

Electronic Parameters: The electronic influence of a substituent is often quantified using the Hammett constant (σ). This parameter describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. For substituents on the benzaldehyde ring, a positive Hammett constant indicates an electron-withdrawing group, which would be expected to increase the acidity of a corresponding benzoic acid derivative and enhance the electrophilicity of the aldehyde. A negative value signifies an electron-donating group. Other important electronic descriptors include dipole moment and partial atomic charges, which can be calculated using quantum mechanical methods.

Steric Parameters: The size and shape of a substituent can significantly affect a molecule's ability to interact with a biological target or participate in a chemical reaction. Steric effects are commonly described by parameters such as the Taft steric parameter (Es), which quantifies the bulkiness of a substituent, and molar refractivity (MR), which is related to the volume and polarizability of a substituent.

By systematically varying substituents on the pyrazole and benzaldehyde rings and calculating these parameters, a QSPR model can be constructed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Such a model might take the form:

Property = c0 + c1σ + c2Es + c3*logP + ...

where 'c' represents the regression coefficients. These models can then be used to predict the properties of novel, unsynthesized analogues.

| Substituent on Benzaldehyde (para) | Hammett (σp) | Taft (Es) | Predicted Effect on Aldehyde Reactivity |

| -H | 0.00 | 0.00 | Baseline |

| -NO2 | 0.78 | -2.52 | Significant Increase |

| -CH3 | -0.17 | -1.24 | Decrease |

| -Cl | 0.23 | -0.97 | Moderate Increase |

| -OCH3 | -0.27 | -0.55 | Significant Decrease |

Conformational Preferences and their Impact on Molecular Interactions and Recognition

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. The flexible ethoxy linker in this compound allows the molecule to adopt various conformations. The relative orientation of the pyrazole and benzaldehyde rings is determined by the torsion angles around the C-O and C-C bonds of the linker.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the conformational landscape of these analogues and identify low-energy, stable conformations. The presence of substituents on either ring system can influence these preferences. For example, a bulky substituent at the ortho position of the benzaldehyde ring could sterically hinder rotation around the aryl-ether bond, favoring a more extended conformation.

Computational Approaches to Predict Structure-Property Relationships for Designed Analogues

Computational chemistry offers a powerful toolkit for predicting the properties of designed analogues of this compound before their synthesis, thereby saving time and resources. eurasianjournals.comeurasianjournals.com

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties with high accuracy. These include electronic properties such as molecular orbital energies (HOMO and LUMO), which are related to chemical reactivity, and electrostatic potential maps, which can identify regions of the molecule that are likely to engage in electrostatic interactions. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in a biological environment, such as in solution or in the presence of a target protein. eurasianjournals.com By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule, its preferred conformations, and its interactions with solvent molecules.

Docking Studies: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of the designed analogues. Docking algorithms place the ligand into the active site of the protein and score the different poses based on their predicted binding energy. This information is invaluable for understanding how structural modifications might affect binding and for prioritizing which analogues to synthesize.

| Computational Method | Predicted Property | Relevance to Drug Design |

| DFT | HOMO/LUMO energies, Electrostatic potential | Chemical reactivity, Interaction sites |

| MD Simulations | Conformational flexibility, Solvation | Dynamic behavior, Bioavailability |

| Molecular Docking | Binding mode, Binding affinity | Potency, Selectivity |

Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Scaffolds

In the absence of a known 3D structure of the biological target, ligand-based drug design methods can be employed. Pharmacophore modeling is a key technique in this approach. A pharmacophore model is an ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For a series of active this compound analogues, a pharmacophore model can be generated by identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds. Furthermore, the pharmacophore model can guide the design of new analogues by highlighting the key interaction points that should be maintained or enhanced.

A hypothetical pharmacophore for this scaffold might include:

A hydrogen bond acceptor feature associated with the N2 of the pyrazole ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the benzaldehyde.

An aromatic ring feature for the benzaldehyde ring.

A hydrophobic feature associated with the ethoxy linker.

By applying these principles, medicinal chemists can rationally design new this compound analogues with improved properties and a higher probability of desired biological activity.

Applications of 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde As a Versatile Synthetic Precursor and Building Block

A Pivotal Precursor in the Synthesis of Complex Organic Molecules and Heterocyclic Architectures

The strategic placement of a formyl group on the phenyl ring, electronically influenced by the pyrazole-containing side chain, makes 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde a highly valuable starting material. The aldehyde functionality serves as a versatile handle for a multitude of classic and contemporary organic transformations.

Precursor for Advanced Organic Synthesis and Materials Science

The aldehyde group of this compound is a key reactive site, enabling its participation in a wide range of C-C and C-N bond-forming reactions. These reactions are fundamental to the elaboration of more complex molecular frameworks. For instance, it can readily undergo condensation reactions with active methylene (B1212753) compounds, such as malonates and nitriles, in Knoevenagel condensations to yield substituted alkenes. These products can then be further manipulated to generate a variety of cyclic and acyclic systems.

Furthermore, the aldehyde can be a crucial component in multicomponent reactions, such as the Biginelli or Hantzsch reactions, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials. The pyrazole (B372694) unit within the molecule is largely stable to these reaction conditions, allowing for its incorporation into the final, more complex structures. The ethoxy bridge provides a degree of conformational flexibility, which can influence the stereochemical outcome of certain reactions.

Strategic Utility in the Design and Synthesis of Advanced Scaffolds in Medicinal Chemistry Research

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the pyrazole ring in this compound makes it an attractive starting point for the development of new therapeutic agents.

Contribution to Lead Compound Generation and Optimization Strategies

In medicinal chemistry, the aldehyde group of this compound provides a convenient attachment point for various pharmacophoric groups. Through reactions such as reductive amination, a diverse library of secondary and tertiary amines can be synthesized, allowing for the systematic exploration of the structure-activity relationship (SAR). The ethoxy linker can also play a role in modulating the pharmacokinetic properties of the resulting drug candidates, such as their solubility and membrane permeability.

Application in Supramolecular Chemistry and Self-Assembly Processes

The design of molecules that can spontaneously organize into well-defined, higher-order structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The structural features of this compound make it a promising candidate for the construction of such self-assembling systems.

The pyrazole ring, with its distinct nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable intermolecular hydrogen bonding networks. These interactions can drive the assembly of molecules into one-, two-, or three-dimensional architectures. The aromatic phenyl ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The flexible ethoxy linker allows the molecule to adopt conformations that are conducive to efficient packing and the formation of ordered structures in the solid state. The aldehyde group can also be used to form dynamic covalent bonds, such as imines, which can lead to the formation of stimuli-responsive supramolecular polymers.

Utilization in the Development of Functional Materials and Probes

The combination of a fluorogenic pyrazole unit and a reactive aldehyde group in this compound opens up possibilities for its use in the development of functional materials and chemical probes.

Future Perspectives and Emerging Research Directions for 4 2 1h Pyrazol 1 Yl Ethoxy Benzaldehyde

Innovations in Asymmetric Synthesis and Stereoselective Transformations

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For derivatives of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde, the introduction of stereocenters could unlock new biological activities and material properties. Future research will likely focus on leveraging cutting-edge asymmetric synthesis techniques.

The pyrazole (B372694) core itself is a frequent target for asymmetric functionalization. rsc.org Tremendous efforts have been dedicated to the synthesis of pyrazole-containing molecules, with pyrazolin-5-one derivatives emerging as effective substrates for creating highly functionalized and chiral pyrazoles through organo- and metal-catalysis. rsc.orgresearchgate.net Future work on this compound could involve transformations of the pyrazole ring or, more commonly, reactions involving the aldehyde group to create chiral centers.

An emerging area is the use of N-heterocyclic carbene (NHC) catalysis, which has proven effective in the asymmetric synthesis of chiral nitriles from pyrazole-5-amines and α,β-unsaturated aldehydes. acs.org This methodology offers a pathway to construct all-carbon quaternary centers with high enantioselectivity under mild conditions. acs.org Adapting such NHC-catalyzed reactions to the aldehyde function of the target molecule could yield a diverse library of enantiomerically enriched compounds.

Furthermore, stereoselective additions to the aldehyde group, such as asymmetric aldol, Henry, or allylation reactions, represent a direct route to chiral secondary alcohols. The development of novel catalysts, including chiral organocatalysts and metal complexes, will be crucial for achieving high levels of stereocontrol in these transformations. Research into the stereoselective synthesis of N-vinylated pyrazoles also points to the potential for creating complex chiral architectures. nih.gov

Table 1: Potential Asymmetric Transformations for this compound

| Transformation Type | Reagent/Catalyst System | Potential Chiral Product |

| Asymmetric Aldol Addition | Chiral Proline Derivatives, Chiral Metal Complexes | Chiral β-hydroxy ketone derivatives |

| Asymmetric Nitroaldol (Henry) | Chiral Guanidines, Chiral Metal-Salen Complexes | Chiral β-nitro alcohol derivatives |

| Asymmetric Allylation | Chiral Boronates, Chiral Lewis Acids | Chiral homoallylic alcohol derivatives |

| NHC-Catalyzed Annulation | Chiral N-Heterocyclic Carbenes | Chiral heterocyclic adducts |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The development of novel catalytic systems is paramount for efficient, selective, and sustainable chemical synthesis. For this compound, future research will undoubtedly explore new catalysts to functionalize both the benzaldehyde (B42025) and pyrazole moieties in innovative ways.

Transition-metal catalysis, including copper, rhodium, and palladium-catalyzed reactions, has been instrumental in the synthesis of pyrazole derivatives. nih.govorganic-chemistry.org These methods facilitate C-N bond formation, cyclizations, and cross-coupling reactions that could be adapted for modifying the pyrazole ring or for coupling the entire molecule to other fragments. nih.govnih.gov For instance, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been shown to be an effective method for creating N-arylpyrazoles. organic-chemistry.org

One-pot multicomponent reactions (MCRs) are another promising avenue, offering rapid access to molecular complexity from simple starting materials in a single step. nih.gov Designing MCRs that incorporate this compound as a key building block could efficiently generate libraries of complex, drug-like molecules. nih.govcapes.gov.br For example, the aldehyde group is a prime substrate for reactions like the Knoevenagel condensation, which can be integrated into cascade or multicomponent sequences. mdpi.com

The Vilsmeier-Haack reaction, used to synthesize 4-formylpyrazoles, demonstrates a classic pathway that could potentially be reversed or adapted to further functionalize the pyrazole ring system. mdpi.comnih.gov Similarly, cycloaddition reactions, a fundamental method for constructing the pyrazole ring, continue to be refined with new catalysts and conditions, offering alternative synthetic entries to related structures. mdpi.comnih.gov

Advanced Computational Tools for Rational Design and Property Prediction

The integration of computational chemistry into the research workflow is revolutionizing how new molecules are designed and optimized. eurasianjournals.com For this compound, advanced computational tools will be indispensable for accelerating the discovery of new derivatives with tailored properties.

Molecular Docking and Virtual Screening: These techniques allow for the rapid in-silico screening of large virtual libraries of derivatives against specific biological targets, such as enzymes or receptors. nih.govmdpi.com By predicting the binding modes and affinities, researchers can prioritize the synthesis of compounds with the highest likelihood of being active. nih.gov This approach has been successfully applied to design pyrazole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity. nih.govnih.gov These models help identify which molecular descriptors are critical for activity, guiding the rational design of new compounds with enhanced potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic behavior of a molecule and its interactions with a biological target over time. eurasianjournals.comnih.gov This can help validate docking results, understand the stability of ligand-receptor complexes, and elucidate mechanisms of action at an atomic level. nih.gov

ADME/T Prediction: A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. Computational tools can predict these properties early in the design phase, helping to identify and mitigate potential liabilities and improve the drug-likeness of new derivatives. nih.govmdpi.comresearchgate.net